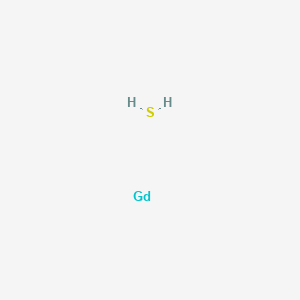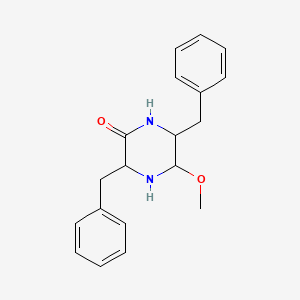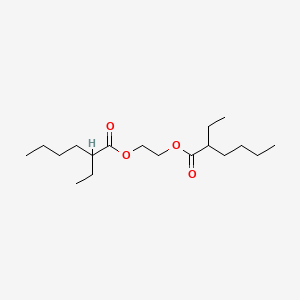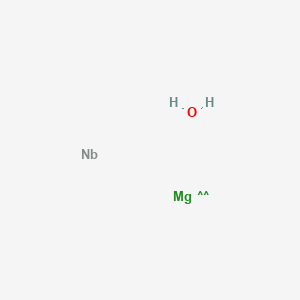
gadolinium;sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium sulfane is a compound that combines gadolinium, a rare-earth element, with sulfane Gadolinium is known for its unique magnetic properties and is often used in various scientific and industrial applications Sulfane, on the other hand, is a sulfur compound that can form various chemical structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gadolinium sulfane can be synthesized using several methods. One common approach is the solid-state reaction, where gadolinium oxide is reacted with sulfur at high temperatures. Another method involves the use of gadolinium chloride and hydrogen sulfide gas in a controlled environment. The reaction conditions typically require high temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, gadolinium sulfane is produced using large-scale solid-state reactions. The process involves heating gadolinium oxide and sulfur in a furnace at temperatures exceeding 1000°C. The resulting product is then purified through various techniques, including solvent extraction and ion-exchange methods.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium sulfane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Gadolinium sulfane can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents.
Substitution: Substitution reactions can occur with halogens or other reactive elements.
Major Products
The major products formed from these reactions include gadolinium oxide, gadolinium chloride, and various sulfur compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Gadolinium sulfane has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems due to its unique magnetic properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Applied in the production of high-performance materials and electronic devices.
Wirkmechanismus
The mechanism by which gadolinium sulfane exerts its effects is primarily related to its magnetic properties. Gadolinium ions have seven unpaired electrons, which contribute to their strong paramagnetic behavior. This property is exploited in MRI, where gadolinium-based contrast agents enhance the quality of the images by shortening the spin-lattice relaxation time (T1) of water protons in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gadolinium oxide
- Gadolinium chloride
- Gadolinium nitrate
Uniqueness
Gadolinium sulfane is unique due to its combination of gadolinium and sulfur, which imparts distinct chemical and physical properties. Unlike gadolinium oxide or gadolinium chloride, gadolinium sulfane has specific applications in areas requiring both magnetic and sulfur-related chemical properties.
Eigenschaften
Molekularformel |
GdH2S |
|---|---|
Molekulargewicht |
191.3 g/mol |
IUPAC-Name |
gadolinium;sulfane |
InChI |
InChI=1S/Gd.H2S/h;1H2 |
InChI-Schlüssel |
ZRKQGFYLYUORIO-UHFFFAOYSA-N |
Kanonische SMILES |
S.[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12339441.png)



![methyl (15R,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12339485.png)

![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)



![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)

